molecular formula C23H25FN2O2 B5424079 (2-fluorophenyl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

(2-fluorophenyl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

Cat. No.: B5424079
M. Wt: 380.5 g/mol
InChI Key: CFHHYDCAHZHMIP-STZQEDGTSA-N
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Description

(2-fluorophenyl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]methanone is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a diazatricycloundecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the diazatricycloundecane core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic reagents, catalysts, and protecting groups to ensure the selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the diazatricycloundecane core or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

(2-fluorophenyl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[522

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as oncology or neurology.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-fluorophenyl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone is unique due to its complex tricyclic structure and the presence of both fluorophenyl and methoxyphenyl groups. This combination of features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(2-fluorophenyl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2/c1-28-20-9-5-3-6-16(20)18-14-26(23(27)17-7-2-4-8-19(17)24)21-15-10-12-25(13-11-15)22(18)21/h2-9,15,18,21-22H,10-14H2,1H3/t18-,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHHYDCAHZHMIP-STZQEDGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CN(C3C2N4CCC3CC4)C(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CN([C@H]3[C@@H]2N4CCC3CC4)C(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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